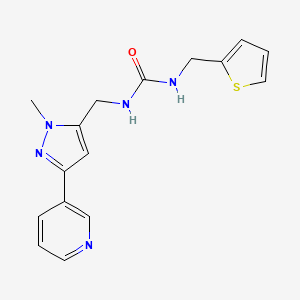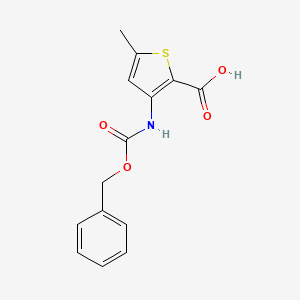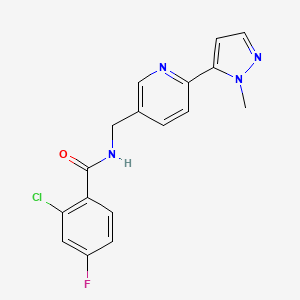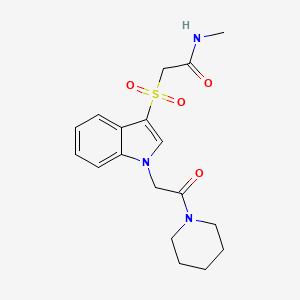![molecular formula C17H12BrNO3S B2599886 2-{2-[4-(4-Bromophenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid CAS No. 938257-03-5](/img/structure/B2599886.png)
2-{2-[4-(4-Bromophenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a bromodiphenyl ether . It has an empirical formula of C14H11BrO3 and a molecular weight of 307.14 .
Molecular Structure Analysis
The SMILES string for this compound is O=C(O)CC1=CC=C(C=C1)OC(C=C2)=CC=C2Br . This indicates that the compound contains a carboxylic acid group (O=C(O)) attached to a phenyl ring, which is further connected to another phenyl ring through an ether linkage (OC). One of the phenyl rings is substituted with a bromine atom .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 307.14 .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Evaluation
A study by Noolvi, Patel, Kamboj, and Cameotra (2016) explores the synthesis of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. These compounds exhibit significant antimicrobial activities against several strains of microbes, highlighting their potential in addressing microbial resistance challenges (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Biocatalyst for Synthesis of Trihydroxyphenolic Acids
Research by Dhammaraj et al. (2015) investigates the use of p-hydroxyphenylacetate (HPA) 3-hydroxylase as a biocatalyst for synthesizing trihydroxyphenolic acids. These acids, including 2-(3,4,5-trihydroxyphenyl)acetic acid, show promise as strong antioxidants and potential medicinal agents (Dhammaraj et al., 2015).
Reaction Studies with Nucleophiles
Maadadi, Pevzner, and Petrov (2016) conducted a study on the reaction of ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate with various nucleophiles. This research provides insights into the reactivity and potential applications of similar thiazole-containing compounds in organic synthesis (Maadadi, Pevzner, & Petrov, 2016).
Pharmaceutical Applications
Shaharyar et al. (2016) investigated novel benzimidazole derivatives synthesized using phenoxyacetic acid. Their research includes pharmacological screening, emphasizing the potential of these derivatives in drug development (Shaharyar et al., 2016).
Antibacterial Activity of Thiazolidin-5-yl/ylidene Acetic Acid Derivatives
Trotsko et al. (2018) synthesized a series of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives showing antibacterial activity, mainly against Gram-positive bacterial strains. This study adds to the understanding of the antibacterial potential of thiazole-containing compounds (Trotsko et al., 2018).
Photo-degradation Analysis in Thiazole-containing Compounds
Wu, Hong, and Vogt (2007) analyzed the photo-degradation behavior of a pharmaceutical compound containing a thiazole structure similar to the query molecule. Their findings contribute to understanding the stability and degradation pathways of thiazole-containing compounds under photo-irradiation (Wu, Hong, & Vogt, 2007).
Safety and Hazards
This compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . It’s also worth noting that Sigma-Aldrich sells this product “as-is” and makes no representation or warranty with respect to this product .
Propiedades
IUPAC Name |
2-[2-[4-(4-bromophenoxy)phenyl]-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO3S/c18-12-3-7-15(8-4-12)22-14-5-1-11(2-6-14)17-19-13(10-23-17)9-16(20)21/h1-8,10H,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBLWVGSTKOMTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CC(=O)O)OC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2-Phenylimidazol-1-yl)ethyl]prop-2-enamide](/img/structure/B2599804.png)
![N-((1R,3s)-adamantan-1-yl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2599806.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/no-structure.png)
![2-[2-(2-chlorophenyl)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2599810.png)


![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3-(methylthio)benzamide](/img/structure/B2599814.png)

![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2599822.png)
![1-Thiomorpholin-4-yl-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2599824.png)

